Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate
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Overview
Description
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate is a chemical compound with the molecular formula C12H14N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate typically involves the reaction of 3-cyano-2-ethoxy-6-methylpyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism by which Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, binding to active sites and modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-cyano-2-ethoxy-6-methylpyridine: A closely related compound with similar structural features.
Methyl 6-methylpyridine-3-carboxylate: Another pyridine derivative with comparable chemical properties.
Uniqueness
Methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate is unique due to the presence of both the cyano and ethoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
CAS No. |
59225-12-6 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 3-cyano-2-ethoxy-6-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-4-16-10-9(6-12)8(11(14)15-3)5-7(2)13-10/h5H,4H2,1-3H3 |
InChI Key |
CTMDWMVXIJWRGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=C1C#N)C(=O)OC)C |
Origin of Product |
United States |
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